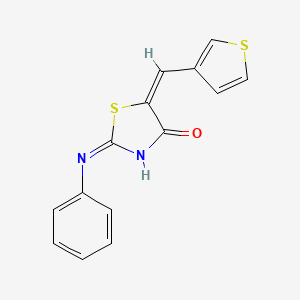![molecular formula C21H26N2O2 B6076746 2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6076746.png)
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, also known as ISQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and neurodegeneration. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and angiogenesis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, making it a potential treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit cell proliferation and angiogenesis, leading to decreased tumor growth. In neuroscience, this compound has been shown to have neuroprotective effects, preventing the death of neurons and improving cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, leading to decreased blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has several advantages for lab experiments, including its synthetic accessibility, stability, and potential therapeutic applications. However, its limitations include its relatively low potency and selectivity, as well as its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one research, including improving its potency and selectivity, exploring its potential therapeutic applications in other fields, such as infectious disease and inflammation, and developing novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential toxicity.
Métodos De Síntesis
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with isopropyl alcohol and formaldehyde, followed by cyclization and spiroannulation. The resulting compound is purified through recrystallization, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been studied for its potential therapeutic applications in various fields, such as cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has shown promising results as an inhibitor of cell proliferation and angiogenesis in various cancer cell lines. In neuroscience, this compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In cardiovascular disease, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Propiedades
IUPAC Name |
2-(propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)25-13-17-22-19-16-9-5-4-8-15(16)12-21(10-6-3-7-11-21)18(19)20(24)23-17/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIAEKVNXONDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6076673.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6076688.png)
![4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B6076696.png)

![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![5-(4-chlorobenzyl)-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6076717.png)
![2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6076734.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6076738.png)
![4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B6076749.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)
![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076765.png)
